molecular formula C11H14ClN3S B1429445 2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride CAS No. 1420967-67-4

2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride

Cat. No. B1429445
M. Wt: 255.77 g/mol
InChI Key: SNBBCCNJWAHPOU-UHFFFAOYSA-N
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Description

The compound “2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a benzo[d]imidazole group, which is a fused ring structure containing a benzene ring and an imidazole ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the reaction of a pyrrolidine derivative with a benzo[d]imidazole derivative . The exact conditions would depend on the specific reactants used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and benzo[d]imidazole rings. The pyrrolidine ring would contribute to the three-dimensionality of the molecule due to its non-planar shape .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the benzo[d]imidazole group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could potentially increase the solubility of the compound in water .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-pyrrolidin-3-ylsulfanyl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)13-11(14-10)15-8-5-6-12-7-8;/h1-4,8,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBBCCNJWAHPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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